EAAT2 Potency: NA-014 vs DA-023
In direct head-to-head comparison within the same study, compound 40 (NA-014) demonstrated an EC50 of 3 nM for enhancing EAAT2-mediated glutamate uptake, whereas the closest analog, compound 4 (DA-023), exhibited a more potent EC50 of 1 nM [1]. This three-fold difference in potency is a critical differentiator for experiments requiring precise titration of transporter activity.
| Evidence Dimension | Potency (EC50) for EAAT2 positive allosteric modulation |
|---|---|
| Target Compound Data | EC50 = 3 nM |
| Comparator Or Baseline | DA-023 (Compound 4): EC50 = 1 nM |
| Quantified Difference | 3-fold lower potency (higher EC50 value) |
| Conditions | EAAT2-transfected COS-7 cells, 10 min preincubation with compound, followed by 10 min with 50 nM 3H-L-glutamate at 37°C |
Why This Matters
Researchers must select NA-014 over DA-023 when a less potent, more finely tunable EAAT2 PAM is required for dose-response studies or when aiming to avoid potential off-target effects associated with higher potency.
- [1] Fontana ACK, et al. Synthesis and Structure-Activity Relationships for Glutamate Transporter Allosteric Modulators. J Med Chem. 2024;67(8):6119-6143. View Source
